molecular formula C16H19N5O2S B7028996 N-methyl-5-[4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carbonyl]pyridine-2-carboxamide

N-methyl-5-[4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carbonyl]pyridine-2-carboxamide

Cat. No.: B7028996
M. Wt: 345.4 g/mol
InChI Key: GGVMNZJDIZYEPO-UHFFFAOYSA-N
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Description

N-methyl-5-[4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carbonyl]pyridine-2-carboxamide is a complex organic compound that features a thiazole ring, a diazepane ring, and a pyridine ring

Properties

IUPAC Name

N-methyl-5-[4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carbonyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c1-17-14(22)13-4-3-12(11-19-13)15(23)20-6-2-7-21(9-8-20)16-18-5-10-24-16/h3-5,10-11H,2,6-9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVMNZJDIZYEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=C(C=C1)C(=O)N2CCCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-[4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carbonyl]pyridine-2-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions .

The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes. The final step involves the coupling of the thiazole and diazepane rings with the pyridine ring, which can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of the thiazole and diazepane rings, as well as the use of automated systems for the coupling reactions .

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-[4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carbonyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-5-[4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carbonyl]pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-methyl-5-[4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carbonyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The diazepane ring can enhance the compound’s binding affinity to its targets, while the pyridine ring can facilitate the compound’s entry into cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-5-[4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carbonyl]pyridine-2-carboxamide is unique due to its combination of three distinct rings, which confer a range of chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound in research and industry .

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